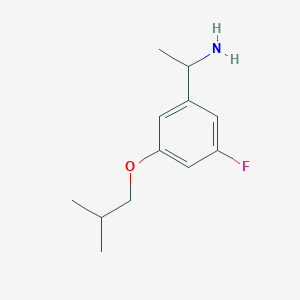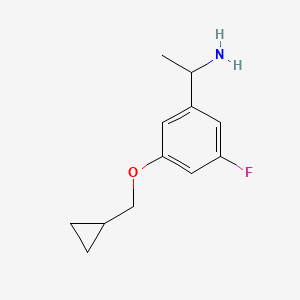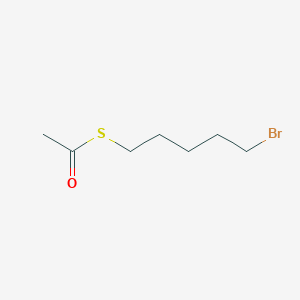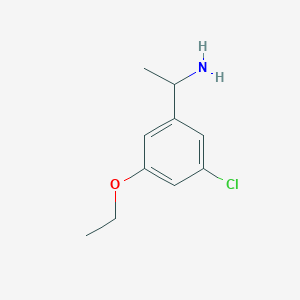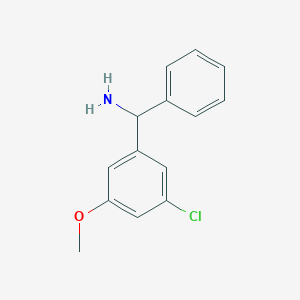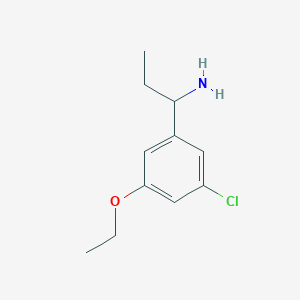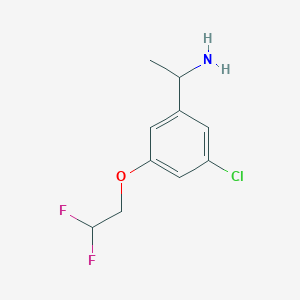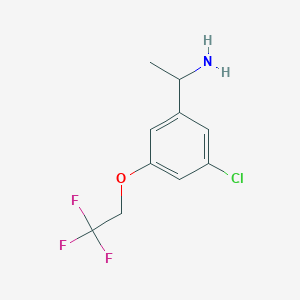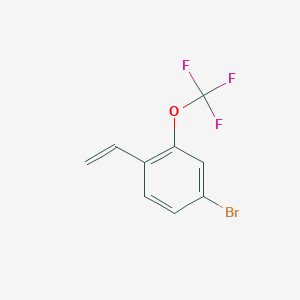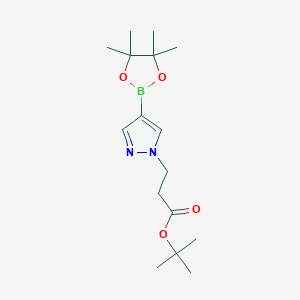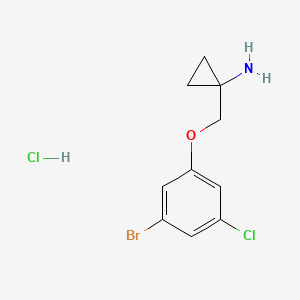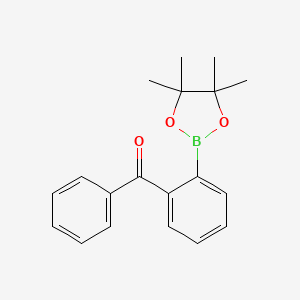
Phenyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanone
Overview
Description
Phenyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanone is an organoboron compound widely used in organic synthesis. It features a boron atom within a dioxaborolane ring, which is attached to a phenyl group. This compound is notable for its stability and reactivity, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanone typically involves the reaction of phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction proceeds as follows:
Reaction of Phenylboronic Acid with Pinacol:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products.
Chemical Reactions Analysis
Types of Reactions: Phenyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanone undergoes various chemical reactions, including:
Oxidation: Converts the boron center to boronic acid derivatives.
Reduction: Reduces the carbonyl group to alcohols.
Substitution: Involves the replacement of the boron group with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), sodium perborate (NaBO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Grignard reagents, organolithium compounds
Major Products:
Oxidation: Phenylboronic acid derivatives
Reduction: Phenyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanol
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Phenyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanone is utilized in numerous scientific research fields:
Chemistry: As a building block in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
Biology: In the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: As an intermediate in the development of drugs targeting specific enzymes and receptors.
Industry: In the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
Phenyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanone is compared with other boron-containing compounds, such as:
Phenylboronic Acid: Lacks the dioxaborolane ring, making it less stable and reactive.
Pinacolborane: Contains a similar boron center but differs in its reactivity and applications.
Uniqueness: The presence of the dioxaborolane ring in this compound imparts unique stability and reactivity, distinguishing it from other boron compounds.
Comparison with Similar Compounds
- Phenylboronic Acid
- Pinacolborane
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
Properties
IUPAC Name |
phenyl-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BO3/c1-18(2)19(3,4)23-20(22-18)16-13-9-8-12-15(16)17(21)14-10-6-5-7-11-14/h5-13H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPHSYVMJDPYTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


